Bromoacetamido-PEG8-t-butyl ester
Overview
Description
Bromoacetamido-PEG8-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The bromoacetamide group in Bromoacetamido-PEG-t-Butyl ester can be used to selectively modify cysteine residues in proteins, which can alter their activity or binding properties . The t-butyl ester group can also protect other functional groups during chemical reactions .Molecular Structure Analysis
The molecular formula of Bromoacetamido-PEG8-t-butyl ester is C25H48BrNO11 . It has a molecular weight of 618.6 g/mol .Chemical Reactions Analysis
The bromide (Br) in Bromoacetamido-PEG8-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Scientific Research Applications
Enantioselective Synthesis
Bromoacetamido-PEG8-t-butyl ester plays a role in enantioselective synthesis. For instance, it has been used in the coupling with aldehydes to produce anti-α-bromo β-hydroxy esters, which are precursors to various chiral compounds like glycidic esters, acetate aldols, and amino acid esters (Corey & Choi, 1991).
PEGylation in Pharmaceutical Industries
PEGylation, which involves the chemical conjugation with the polyethylene glycol molecule (PEG), is significantly enhanced by bromoacetylation. This process is critical in pharmaceutical industries to improve the pharmacokinetic properties of bioactive compounds. Bromoacetyl-mPEG-ester, derived from this process, shows potential for further biochemical applications (Lima et al., 2020).
Catalytic Reactions
Bromoacetamido-PEG8-t-butyl ester is used in catalytic reactions such as the Wittig-type olefination. This process, catalyzed by PEG-supported telluride, allows for the efficient production of beta-substituted or alpha,beta-disubstituted unsaturated esters with excellent stereoselectivity (Huang et al., 2002).
Drug Development
In drug development, the compound has been used to link t-butyl esters of α4 integrin inhibitors to a branched PEG. This method achieves sustained levels and bioactivity of these inhibitors in vivo, highlighting its potential in therapeutic applications (Smith et al., 2013).
Material Science and Battery Technology
In the field of material science and battery technology, bromoacetamido-PEG8-t-butyl ester contributes to the development of poly(ionic liquid) based copolymer electrolytes. These are used for dynamic-reversible adsorption of lithium polysulfides in lithium-sulfur batteries, improving battery performance and efficiency (Cai et al., 2019).
Future Directions
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48BrNO11/c1-25(2,3)38-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-27-23(28)22-26/h4-22H2,1-3H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWCFBGOCYWQSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48BrNO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115930 | |
Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetamido-PEG8-t-butyl ester | |
CAS RN |
2055041-16-0 | |
Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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